molecular formula C12H15Cl2NO2 B15161585 2-(3,4-Dichlorophenoxy)-N,N-diethylacetamide CAS No. 142315-24-0

2-(3,4-Dichlorophenoxy)-N,N-diethylacetamide

Cat. No.: B15161585
CAS No.: 142315-24-0
M. Wt: 276.16 g/mol
InChI Key: RFIDIOAUCYTCEG-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)-N,N-diethylacetamide is a chemical compound characterized by its dichlorophenoxy group and diethylacetamide structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenoxy)-N,N-diethylacetamide typically involves the reaction of 3,4-dichlorophenoxyacetic acid with diethylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a catalyst like thionyl chloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dichlorophenoxy)-N,N-diethylacetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at the aromatic ring or the amide group, leading to the formation of different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups at the aromatic ring or amide group.

Scientific Research Applications

2-(3,4-Dichlorophenoxy)-N,N-diethylacetamide has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its effects on biological systems, including its potential as a bioregulator.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism by which 2-(3,4-Dichlorophenoxy)-N,N-diethylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid

  • 2-(3,4-Dichlorophenoxy) triethylamine

  • Other dichlorophenoxy derivatives

Properties

CAS No.

142315-24-0

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

2-(3,4-dichlorophenoxy)-N,N-diethylacetamide

InChI

InChI=1S/C12H15Cl2NO2/c1-3-15(4-2)12(16)8-17-9-5-6-10(13)11(14)7-9/h5-7H,3-4,8H2,1-2H3

InChI Key

RFIDIOAUCYTCEG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)COC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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